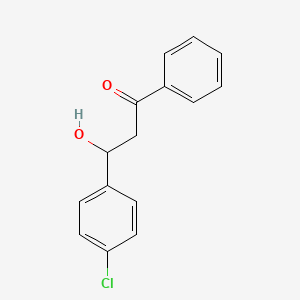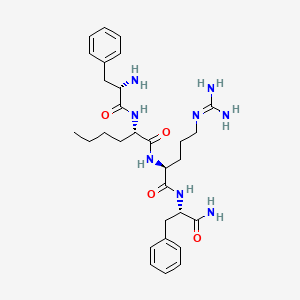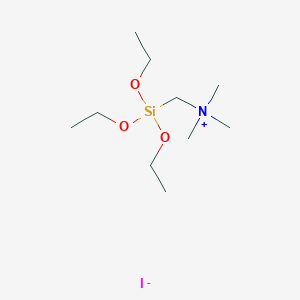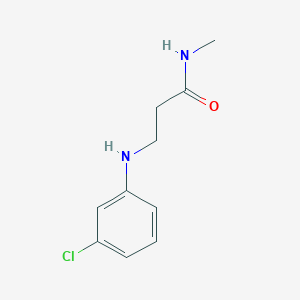![molecular formula C14H16O2 B14420270 Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate CAS No. 82342-64-1](/img/no-structure.png)
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bifenthrin: A synthetic pyrethroid insecticide with a similar biphenyl structure.
Biphenyl-3-carboxylic acid: The corresponding carboxylic acid derivative.
Methyl biphenyl-2-carboxylate: A similar ester with a different substitution pattern.
Uniqueness
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is unique due to its specific stereochemistry and the presence of the ester functional group. This combination of features allows for distinct chemical reactivity and interactions with biological molecules, making it valuable in various research and industrial applications.
Eigenschaften
| 82342-64-1 | |
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
methyl (1R,5R)-5-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12-13H,9-10H2,1H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
ULCBPNCTTBOBMY-QWHCGFSZSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC=C[C@@H](C1)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CC=CC(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)



![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)

